![molecular formula C20H11NO B11088063 12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B11088063.png)
12H-benzo[f]indeno[1,2-b]quinolin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-benzo[f]indeno[1,2-b]quinolin-12-one: is a heterocyclic compound that belongs to the family of indenoquinolines. These compounds are known for their complex fused ring structures, which contribute to their unique chemical and physical properties. The compound is characterized by a fused ring system that includes benzene, indene, and quinoline moieties. This structure imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-benzo[f]indeno[1,2-b]quinolin-12-one typically involves a multi-component condensation reaction. One common method includes the condensation of 2-naphthylamine, aromatic aldehydes, and 2H-indene-1,3-dione under solvent-free conditions. This reaction is often catalyzed by 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a reusable Brønsted ionic liquid . This method is advantageous due to its high yields, clean reaction profile, simplicity, and short reaction time.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 12H-benzo[f]indeno[1,2-b]quinolin-12-one undergoes various chemical reactions, including:
Condensation Reactions: Formation of esters through reactions with carboxylic acids.
Oxidation and Reduction: Potential for redox reactions due to the presence of multiple aromatic rings and nitrogen atoms.
Substitution Reactions: Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes, amines, and diketones under solvent-free conditions with ionic liquid catalysts.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Esters: Formed through condensation reactions with carboxylic acids.
Substituted Derivatives: Various substituted derivatives depending on the reagents used in substitution reactions.
Scientific Research Applications
Chemistry: 12H-benzo[f]indeno[1,2-b]quinolin-12-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Indenoquinoline derivatives, including this compound, have shown potential biological activities such as antitumor, antimalarial, and anticancer properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other materials that require stable and reactive aromatic compounds.
Mechanism of Action
The mechanism of action of 12H-benzo[f]indeno[1,2-b]quinolin-12-one is primarily related to its ability to interact with various molecular targets. The compound’s fused ring structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, it may act as an inhibitor of specific enzymes involved in cell signaling pathways, contributing to its anticancer and antitumor activities .
Comparison with Similar Compounds
Indeno[1,2-b]quinoline: Shares a similar fused ring structure but lacks the benzene ring.
Benzo[f]quinoline: Contains the benzene and quinoline rings but lacks the indene moiety.
Indeno[1,2-b]quinoxaline: Similar structure but with a quinoxaline ring instead of quinoline.
Uniqueness: 12H-benzo[f]indeno[1,2-b]quinolin-12-one is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C20H11NO |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one |
InChI |
InChI=1S/C20H11NO/c22-20-15-8-4-3-7-14(15)19-17(20)11-16-13-6-2-1-5-12(13)9-10-18(16)21-19/h1-11H |
InChI Key |
DAFPXXKUFKALKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11087984.png)

![3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11088007.png)
![5-Thiophen-2-ylmethyl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11088027.png)
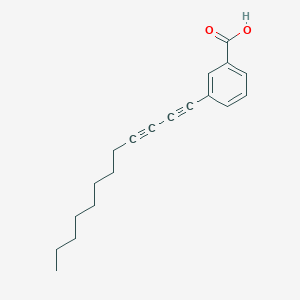

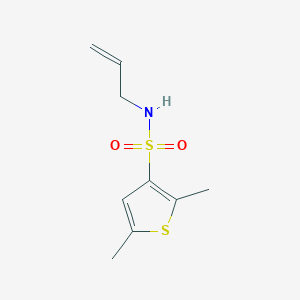
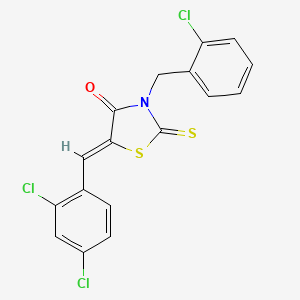
![2-[2-(4-Chloro-phenylmethanesulfinyl)-ethylsulfanyl]-4,6-dimethyl-pyrimidine](/img/structure/B11088059.png)
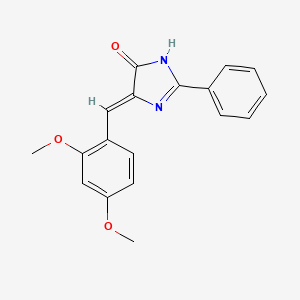
![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxo-3-phenylpropan-2-yl)carbamate](/img/structure/B11088070.png)
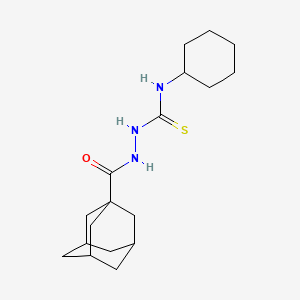
![2-[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11088081.png)
![4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088085.png)
